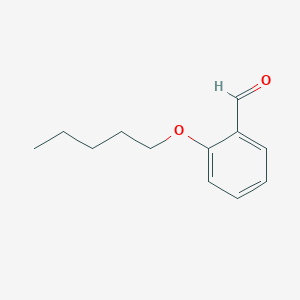

2-(Pentyloxy)benzaldehyde

Description

The exact mass of the compound 2-(Pentyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pentyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLIYWNHNIPFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290521 | |

| Record name | 2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-14-7 | |

| Record name | 7091-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Williamson Ether Synthesis of 2-(Pentyloxy)benzaldehyde

<

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-(pentyloxy)benzaldehyde via the Williamson ether synthesis. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, critical process parameters, and practical considerations essential for successful and reproducible synthesis in a research and development setting.

Strategic Overview: The Significance of Aromatic Aldehyde Ethers

Aryl ethers, particularly those bearing an aldehyde functionality, are valuable intermediates in organic synthesis. The title compound, 2-(pentyloxy)benzaldehyde, serves as a key building block in the development of pharmaceuticals, fragrances, and advanced materials.[1] The Williamson ether synthesis remains a cornerstone method for the preparation of such asymmetrical ethers due to its reliability and versatility.[2][3] This synthesis involves the reaction of a phenoxide with an alkyl halide, a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[4]

Mechanistic Rationale: A Tale of Two Steps

The Williamson ether synthesis is a two-step process, and a firm grasp of the underlying mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.[5]

Step 1: Deprotonation to Form the Nucleophile

The initial and crucial step is the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a sodium phenoxide. This is accomplished using a suitable base. The phenoxide ion is a significantly more potent nucleophile than the parent phenol, a necessary activation for the subsequent substitution step.[6]

Step 2: The S(_N)2 Displacement

The generated phenoxide ion then acts as the nucleophile, attacking the primary alkyl halide (1-bromopentane) in a concerted S(_N)2 fashion.[4] This backside attack displaces the bromide leaving group, forming the desired ether linkage. The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, which would lead to the formation of an alkene as an undesired byproduct.[6][7]

Caption: Reaction mechanism for the Williamson ether synthesis.

Reagent and Condition Selection: A Deliberate Approach

The success of the synthesis hinges on the judicious selection of reagents and reaction conditions. The following table outlines the key components and provides the rationale for their use.

| Reagent/Condition | Selection | Rationale |

| Phenolic Substrate | Salicylaldehyde | The starting material containing the phenolic hydroxyl group. |

| Alkylating Agent | 1-Bromopentane | A primary alkyl halide is essential to favor the S(_N)2 pathway and minimize elimination side reactions. Bromides are generally more reactive than chlorides.[8] |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | A moderately strong base is required to deprotonate the phenol. NaOH is a common choice. K₂CO₃ can also be effective and is a milder option.[9] |

| Solvent | Ethanol, Acetonitrile, or DMF | Polar aprotic solvents like acetonitrile or DMF can accelerate the reaction rate.[2][4] Ethanol is also a viable and more environmentally benign option.[10] |

| Temperature | 50-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. The specific temperature will depend on the chosen solvent.[4] |

| Reaction Time | 1-8 hours | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time for completion.[4] |

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the synthesis of 2-(pentyloxy)benzaldehyde.

Materials:

-

Salicylaldehyde

-

1-Bromopentane

-

Sodium Hydroxide (pellets)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde in ethanol.

-

Base Addition: Carefully add crushed sodium hydroxide pellets to the solution. The mixture will likely become warm.

-

Phenoxide Formation: Stir the mixture at room temperature for approximately 30 minutes to ensure complete formation of the sodium phenoxide.

-

Alkylating Agent Addition: Add 1-bromopentane to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers. The organic layer contains the product.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[11]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[9]

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(pentyloxy)benzaldehyde.[11]

Sources

- 1. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 8. francis-press.com [francis-press.com]

- 9. benchchem.com [benchchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure of 2-(Pentyloxy)benzaldehyde

Executive Summary

2-(Pentyloxy)benzaldehyde (also known as o-amyloxybenzaldehyde) is a functionalized aromatic aldehyde featuring a pentyl ether chain at the ortho position.[1] It serves as a critical intermediate in the synthesis of mesogenic compounds (liquid crystals), pharmaceutical precursors (specifically triazolo-phthalazine derivatives), and Schiff base ligands for coordination chemistry.[1]

This guide details the structural characteristics, validated synthesis protocols, and spectroscopic fingerprints of 2-(Pentyloxy)benzaldehyde, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Value |

| IUPAC Name | 2-(Pentyloxy)benzaldehyde |

| CAS Number | 7091-14-7 |

| Molecular Weight | 192.25 g/mol |

| SMILES | CCCCCOC1=CC=CC=C1C=O |

| InChI Key | QFTDHKYNVLTLPG-UHFFFAOYSA-N |

| Physical State | Pale yellow liquid (at 25°C) |

| Boiling Point (Predicted) | ~285°C (760 mmHg) / ~145°C (15 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in water |

Structural Analysis & Reactivity[1][2]

Ortho-Substitution Effects

Unlike its para isomer, 2-(Pentyloxy)benzaldehyde exhibits significant steric interaction between the carbonyl oxygen and the adjacent pentyloxy group.[1]

-

Steric Inhibition: The bulky pentyl chain forces the carbonyl group out of perfect coplanarity with the benzene ring in some conformations, slightly reducing conjugation compared to the para isomer.

-

Electronic Effects: The alkoxy group is a strong electron-donating group (EDG) via resonance (+M), activating the ring toward electrophilic aromatic substitution, particularly at the 3- and 5-positions. However, the aldehyde group (-CHO) is electron-withdrawing (-M), directing nucleophilic attacks to the carbonyl carbon.

Lipophilicity

The five-carbon alkyl chain imparts significant lipophilicity (LogP ~3.5), making this molecule an ideal "tail" for liquid crystal mesogens, where the balance between rigid core and flexible tail is crucial for phase transition temperatures.

Validated Synthesis Protocol

Methodology: Williamson Ether Synthesis (Phase Transfer or Polar Aprotic Conditions).[1]

Reaction Pathway

The synthesis involves the O-alkylation of salicylaldehyde with 1-bromopentane using a weak base to generate the phenoxide nucleophile.[1]

Figure 1: Reaction pathway for the synthesis of 2-(Pentyloxy)benzaldehyde via Williamson Ether Synthesis.

Experimental Procedure

Reagents:

-

Salicylaldehyde (1.0 eq, 12.2 g)

-

1-Bromopentane (1.2 eq, 18.1 g)

-

Potassium Carbonate (

, anhydrous, 2.0 eq, 27.6 g) -

Potassium Iodide (KI, catalytic, 0.1 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone (reflux required for acetone).[1]

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.0 eq) in DMF (50 mL).

-

Deprotonation: Add anhydrous

(2.0 eq) to the solution. Stir at room temperature for 15 minutes. The solution will turn bright yellow due to phenoxide formation.[1] -

Alkylation: Add 1-Bromopentane (1.2 eq) and catalytic KI.

-

Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

-

Workup:

-

Purification: The crude oil is purified via vacuum distillation or silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).[1]

Yield Expectation: 85–92% (Pale yellow oil).[1]

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals must be confirmed.

Proton NMR ( H NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 10.51 | Singlet (s) | 1H | Aldehyde (-CH O) |

| 7.81 | Doublet of doublets (dd) | 1H | Ar-H (C6, ortho to CHO) |

| 7.52 | Multiplet (m) | 1H | Ar-H (C4) |

| 6.99 | Multiplet (m) | 2H | Ar-H (C3, C5) |

| 4.08 | Triplet (t) | 2H | O-CH ₂-CH₂- |

| 1.85 | Quintet (m) | 2H | O-CH₂-CH ₂- |

| 1.35 – 1.48 | Multiplet (m) | 4H | Alkyl Chain (-CH₂-CH₂-) |

| 0.93 | Triplet (t) | 3H | Terminal Methyl (-CH₃) |

Infrared Spectroscopy (FT-IR)

-

1680–1690 cm⁻¹: Strong C=O stretching (Conjugated Aldehyde).[1]

-

1595, 1480 cm⁻¹: Aromatic C=C stretching.[1]

-

1240 cm⁻¹: Aryl Alkyl Ether (C-O-C) asymmetric stretch.[1]

-

2850–2950 cm⁻¹: Aliphatic C-H stretching (Pentyl chain).[1]

Applications & Downstream Chemistry[1][2]

Liquid Crystal Mesogens

2-(Pentyloxy)benzaldehyde is a "tail-core" precursor.[1] It is condensed with aniline derivatives to form Schiff bases (imines), which are classic calamitic liquid crystals.[1] The ortho substituent depresses the melting point compared to para isomers, often resulting in room-temperature liquid crystalline phases or specific chiral nematic phases when combined with chiral amines.[1]

Heterocyclic Synthesis

It reacts with hydrazine derivatives to form phthalazines and triazolo-phthalazines, which are investigated for their anticonvulsant and anti-inflammatory properties.[1]

Figure 2: Key downstream synthetic pathways for 2-(Pentyloxy)benzaldehyde.

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-pentyloxybenzoic acid) over time.[1]

-

Disposal: Dispose of as organic halogen-free waste.

References

-

Chemical Identity & CAS: Santa Cruz Biotechnology.[1] 2-(pentyloxy)benzaldehyde (CAS 7091-14-7).[1][4][5] [1]

-

Synthesis Protocol (Analogous): BenchChem. Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes. [1]

-

Spectroscopic Data (Homologs): NIST Chemistry WebBook.[1] Benzaldehyde, 2-(2-propenyloxy)- IR Spectrum. [1]

-

Applications (Heterocycles): Sigma-Aldrich. 2-(Pentyloxy)benzaldehyde (1,2,4)triazolo(3,4-a)phthalazin-6-ylhydrazone.[1][6]

Sources

An In-depth Technical Guide to 2-(Pentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Pentyloxy)benzaldehyde, a significant aromatic aldehyde derivative. With full editorial control, this document is structured to deliver in-depth technical insights, moving beyond a standard template to offer a narrative grounded in scientific integrity and practical application.

Section 1: Chemical Identity and Nomenclature

1.1 IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 2-(Pentyloxy)benzaldehyde . A commonly used and accepted synonym is 2-pentoxybenzaldehyde .

1.2 Chemical Structure and Identification

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.25 g/mol

-

CAS Number: 7091-14-7

The structure consists of a benzaldehyde core with a pentyloxy group (-O(CH₂)₄CH₃) attached to the ortho (position 2) carbon of the benzene ring.

graph "2-Pentyloxybenzaldehyde_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

}

Caption: Williamson Ether Synthesis Workflow.

3.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-alkoxybenzaldehydes.

Materials:

-

Salicylaldehyde (1.0 eq)

-

1-Bromopentane (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent) and anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The use of a base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[1][2]

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add 1-bromopentane (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetone or DMF.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(pentyloxy)benzaldehyde.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Section 4: Applications in Research and Drug Development

While specific, documented applications of 2-(pentyloxy)benzaldehyde are not extensively reported in readily available literature, its structural motif as a substituted benzaldehyde suggests its potential as a valuable intermediate in organic synthesis and medicinal chemistry.

4.1 Role as a Synthetic Intermediate

Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a wide array of more complex molecules.[3] They are known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The aldehyde functional group is highly versatile and can be transformed into a variety of other functional groups.

4.2 Potential in Medicinal Chemistry

The 2-alkoxybenzaldehyde scaffold is present in a number of biologically active molecules. For instance, derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology. Two compounds with a benzyloxybenzaldehyde structure were identified as potent and selective inhibitors of ALDH1A3.

Furthermore, benzaldehyde derivatives, in general, have been shown to exhibit a broad range of biological activities, including antimicrobial, antioxidant, and insecticidal properties.[3][4][5] The introduction of a pentyloxy group at the 2-position modifies the lipophilicity and steric properties of the benzaldehyde core, which could influence its interaction with biological targets. This makes 2-(pentyloxy)benzaldehyde an interesting candidate for screening in various biological assays and for use as a precursor in the synthesis of novel therapeutic agents.

Section 5: Conclusion

2-(Pentyloxy)benzaldehyde is a well-defined chemical entity with established nomenclature and a straightforward synthetic route via the Williamson ether synthesis. While its direct applications are not yet widely documented, its structural features position it as a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Edubirdie. Williamson Ether Synthesis. Accessed February 7, 2026. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Last updated May 30, 2020. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. June 17, 2021. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. October 24, 2014. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Accessed February 7, 2026. [Link]

-

ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2. MATERIAL AND METHOD. Accessed February 7, 2026. [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. September 13, 2021. [Link]

-

Ullah, I., et al. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology. 2015;53(2):127-33. [Link]

-

Al-Majdhoub, M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Accessed February 7, 2026. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. January 30, 2020. [Link]

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Accessed February 7, 2026. [Link]

-

Ullah, I., et al. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. PubMed. January 28, 2015. [Link]

-

Khan, S., et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. July 22, 2024. [Link]

-

PENTA. Benzaldehyde - SAFETY DATA SHEET. May 2, 2025. [Link]

-

ÜNALDI, N., & DEMİR, D. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. 2019;3(4):379-388. [Link]

-

Khan Academy. Williamson ether synthesis. Accessed February 7, 2026. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 4. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(Pentyloxy)benzaldehyde

Introduction

2-(Pentyloxy)benzaldehyde is an aromatic organic compound that belongs to the family of alkoxybenzaldehydes. Its structure, featuring a benzaldehyde core with a pentyloxy group at the ortho position, makes it a molecule of significant interest for researchers, scientists, and professionals in drug development. The interplay between the reactive aldehyde functionality and the lipophilic pentyloxy chain imparts unique chemical and physical properties that can be harnessed in various synthetic applications. This guide provides a comprehensive overview of the core chemical and physical properties of 2-(Pentyloxy)benzaldehyde, detailed protocols for its synthesis and analysis, insights into its reactivity and potential applications, and essential safety and handling information. The content herein is curated to provide both foundational knowledge and practical insights for laboratory applications.

PART 1: Physicochemical Properties of 2-(Pentyloxy)benzaldehyde

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and synthesis. This section details the key identifiers and physical characteristics of 2-(Pentyloxy)benzaldehyde.

Chemical Identifiers

A unique set of identifiers ensures the precise identification of 2-(Pentyloxy)benzaldehyde in databases and procurement systems.

| Identifier | Value |

| CAS Number | 7091-14-7[1] |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 2-(Pentyloxy)benzaldehyde |

| Synonyms | 2-Pentoxybenzaldehyde |

Physical Properties

The physical properties of 2-(Pentyloxy)benzaldehyde are summarized in the table below. These values are critical for designing experimental setups, purification procedures, and for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Boiling Point | 297.5 °C at 760 mmHg | Kuujia.com |

| Density | 1.005 g/cm³ | Kuujia.com |

| Flash Point | 124.7 °C | Kuujia.com |

| Refractive Index | 1.521 | Kuujia.com |

PART 2: Synthesis of 2-(Pentyloxy)benzaldehyde

The most direct and widely applicable method for the synthesis of 2-(Pentyloxy)benzaldehyde is the Williamson ether synthesis. This venerable reaction provides a reliable pathway for the formation of ethers from an alkoxide and an alkyl halide.[2][3]

Principle of the Williamson Ether Synthesis

The synthesis involves the deprotonation of the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks a primary alkyl halide, in this case, 1-bromopentane, via an Sɴ2 mechanism to yield the desired ether, 2-(Pentyloxy)benzaldehyde.[2] The choice of a primary alkyl halide is crucial to favor the Sɴ2 pathway and minimize competing elimination reactions.[2]

Experimental Protocol: Synthesis of 2-(Pentyloxy)benzaldehyde

This protocol outlines a robust procedure for the laboratory-scale synthesis of 2-(Pentyloxy)benzaldehyde.

Materials:

-

Salicylaldehyde

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Alkyl Halide Addition: While stirring vigorously, add 1-bromopentane (1.2 eq) to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-(Pentyloxy)benzaldehyde can be purified by vacuum distillation or column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-(Pentyloxy)benzaldehyde.

PART 3: Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pentyloxy group.

-

Aldehyde Proton: A singlet in the region of δ 9.8-10.5 ppm.[4]

-

Aromatic Protons: Four protons on the benzene ring will appear in the aromatic region (δ 6.8-7.9 ppm), exhibiting complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the aldehyde group is expected to be the most downfield.

-

Pentyloxy Group Protons:

-

The two protons on the carbon adjacent to the oxygen (-OCH₂-) will appear as a triplet around δ 4.0-4.2 ppm.

-

The remaining methylene protons of the pentyl chain will resonate as multiplets in the upfield region (δ 1.3-1.8 ppm).

-

The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm.

-

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

-

Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of δ 190-195 ppm.[5]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen of the pentyloxy group will be the most downfield among the ring carbons, while the carbon of the aldehyde group will also be significantly downfield.

-

Pentyloxy Group Carbons: Five signals corresponding to the carbons of the pentyl chain will be observed in the upfield region (δ 14-70 ppm).

Predicted FT-IR Spectrum

The infrared spectrum will be characterized by the absorption bands of its key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[6]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H Bending: Bands in the fingerprint region (690-900 cm⁻¹) indicative of ortho substitution.

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) would likely lead to the following key fragments:

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.

-

[M-H]⁺: Loss of the aldehydic hydrogen, resulting in a peak at m/z = 191.

-

[M-C₅H₁₁]⁺: Cleavage of the pentyloxy group, leading to a fragment at m/z = 121 (the 2-hydroxybenzoyl cation).

-

[C₅H₁₁]⁺: The pentyl cation at m/z = 71.

-

Benzoyl Cation: A fragment at m/z = 105, resulting from the loss of the pentyloxy group.

-

Phenyl Cation: A common fragment in aromatic compounds at m/z = 77.[7]

Summary of Predicted Spectral Data

| Technique | Key Predicted Features |

| ¹H NMR | Aldehyde proton (δ ~10 ppm), Aromatic protons (δ 6.8-7.9 ppm), -OCH₂- triplet (δ ~4.1 ppm), Alkyl protons (δ 0.9-1.8 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~192 ppm), Aromatic carbons (δ 110-160 ppm), Alkyl carbons (δ 14-70 ppm) |

| FT-IR (cm⁻¹) | ~1690 (C=O), ~2720 & ~2820 (Aldehyde C-H), ~1240 (C-O-C), 1450-1600 (Aromatic C=C) |

| Mass Spec (m/z) | 192 (M⁺), 191, 121, 105, 77, 71 |

PART 4: Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(Pentyloxy)benzaldehyde is dominated by the aldehyde group and influenced by the ortho-pentyloxy substituent. This unique combination opens doors to various applications, particularly in medicinal chemistry and the flavor and fragrance industry.

Chemical Reactivity

-

Aldehyde Group: The aldehyde functionality is susceptible to a wide range of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(pentyloxy)benzoic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol, 2-(pentyloxy)benzyl alcohol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles at the carbonyl carbon.

-

Condensation Reactions: Can participate in condensation reactions such as the aldol and Knoevenagel condensations to form more complex molecules.[8]

-

-

Pentyloxy Group: The ether linkage is generally stable under most reaction conditions. The ortho-alkoxy group can influence the reactivity of the aromatic ring through its electron-donating and steric effects.

Potential Applications

While specific applications for 2-(Pentyloxy)benzaldehyde are not extensively documented, its structural motifs suggest potential uses in several fields:

-

Pharmaceutical Intermediate: Benzaldehyde and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[8][9][] The presence of the alkoxy group can modulate the lipophilicity and metabolic stability of a drug molecule, making 2-(Pentyloxy)benzaldehyde a valuable intermediate for the synthesis of novel therapeutic agents.

-

Flavor and Fragrance Industry: Benzaldehyde is well-known for its characteristic almond-like scent.[11][12][13] The addition of the pentyloxy group can modify the olfactory properties, potentially leading to new and interesting fragrance and flavor profiles.

-

Materials Science: The aromatic and aldehydic functionalities allow for its incorporation into polymers and other materials, potentially imparting specific properties.

Role as a Synthetic Intermediate

Caption: 2-(Pentyloxy)benzaldehyde as a versatile synthetic intermediate.

PART 5: Safety and Toxicology

GHS Classification (Predicted)

Based on the known hazards of similar compounds, the following GHS classifications may apply:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Toxicological Profile

-

General Toxicity: Benzaldehyde itself is considered moderately toxic.[15] Studies have shown that benzaldehyde can exhibit cytotoxic and apoptotic effects at certain concentrations.[16][17]

-

Metabolism: It is anticipated that 2-(Pentyloxy)benzaldehyde would be metabolized in the body, likely involving oxidation of the aldehyde group to a carboxylic acid, followed by conjugation and excretion.

-

Irritation: As with many aldehydes, it is likely to be an irritant to the skin, eyes, and respiratory system.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-(Pentyloxy)benzaldehyde is a valuable aromatic compound with a unique combination of physical and chemical properties. Its synthesis via the Williamson ether synthesis is a straightforward and efficient process. The presence of both a reactive aldehyde group and a lipophilic pentyloxy chain makes it a promising intermediate for the synthesis of novel compounds in the pharmaceutical, flavor, and fragrance industries. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a solid foundation of predicted properties, a reliable synthetic protocol, and essential safety information to enable its effective use in a research and development setting. Further investigation into its biological activities and applications is warranted to fully explore the potential of this versatile molecule.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

The Fragrance Conservatory. Benzaldehyde. [Link]

- Ulker, Z., et al. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Genetika, 45(2), 525-534.

-

ResearchGate. Synthesis of 2-pentyloxy allyl ester. [Link]

-

ResearchGate. (PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... [Link]

-

Williamson Ether Synthesis. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Pentyloxybenzaldehyde. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Benzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. [Link]

- Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-76.

-

The Williamson Ether Synthesis. [Link]

-

TECHVINA. NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY. [Link]

-

PubMed. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. [Link]

-

Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

-

Yale University. 1H NMR: Intermediate Level, Spectrum 6. [Link]

-

Fonderpharm. Pharmaceutical intermediates. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde... [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

PENTA. Benzaldehyde - SAFETY DATA SHEET. [Link]

-

RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Mass Spectrometry and Infrared Spectroscopy. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

Universidade Federal do Ceará. CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. [Link]

-

IDEALS. High-resolution Ftir Spectroscopy Of Benzaldehyde In The Far-infrared Region: Probing The Rotational Barrier. [Link]

-

CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

The Good Scents Company. benzaldehyde 100-52-7. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197). [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Scentspiracy. Benzoic Aldehyde (100-52-7) - Almondy Synthetic Igredient for Perfumery. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. nbinno.com [nbinno.com]

- 9. Pharmaceutical intermediates [fonderpharm.com]

- 11. Benzaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 12. NATURAL BENZALDEHYDE - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY | TECHVINA [techvina.vn]

- 13. benzaldehyde 100-52-7 [thegoodscentscompany.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]

- 16. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Sourcing and Utilization of 2-(Pentyloxy)benzaldehyde

CAS Registry Number: 6296-66-8 Document Control: V 2.0 | Status: Released for R&D Use

Executive Summary

This technical guide addresses the procurement, synthesis, and quality validation of 2-(Pentyloxy)benzaldehyde (CAS 6296-66-8). A critical intermediate in the synthesis of ferroelectric liquid crystals and Schiff base ligands for catalysis, this compound requires specific attention to purity profiles—particularly the absence of unreacted salicylaldehyde, which can poison downstream nucleophilic additions.

This document provides a decision framework for "Make vs. Buy," detailed vendor tiering, and a self-validating synthesis protocol for laboratories requiring high-purity standards (>98%) unavailable in commercial bulk grades.

Chemical Profile & Critical Quality Attributes (CQA)

Before sourcing, the researcher must define the required specifications. Commercial technical grades often contain oxidation byproducts (benzoic acids) that necessitate repurification.

| Attribute | Specification | Technical Note |

| IUPAC Name | 2-(Pentyloxy)benzaldehyde | Also known as o-Amyloxybenzaldehyde |

| CAS Number | 6296-66-8 | Use this for all database searches to avoid isomer confusion (e.g., 4-pentyloxy). |

| Molecular Formula | C₁₂H₁₆O₂ | MW: 192.25 g/mol |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or phenol impurities. |

| Boiling Point | ~155°C at 12 mmHg | High vacuum distillation is required for purification. |

| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water; hydrolytically stable at neutral pH. |

| Key Impurity | 2-Hydroxybenzaldehyde | Starting material. Presence interferes with stoichiometry in Schiff base formation. |

Commercial Supply Landscape

The supply chain for 2-(Pentyloxy)benzaldehyde is bifurcated into Catalog Suppliers (High Price/High Purity/Small Scale) and Bulk Intermediates (Lower Price/Variable Purity/Large Scale).

Tier 1: Validated Catalog Suppliers (Gram Scale)

Best for: Initial screening, analytical standards, and small-scale synthesis (<50g).

-

TCI Chemicals: Often stocks this under "Pentyloxy" derivatives. High reliability for >97% purity.

-

Sigma-Aldrich (Merck): Primary source for analytical grade, though often re-packaged from primary manufacturers.

-

Thermo Scientific (Chemicals): Formerly Alfa Aesar/Acros. Good balance of price and purity for 25g–100g units.

Tier 2: Bulk & Custom Synthesis (Kilogram Scale)

Best for: Pilot plant scale-up and process development.

-

BLD Pharm: Strong inventory of benzaldehyde derivatives; typically ships from Shanghai hubs.

-

Ambeed: Aggregator with reliable stock data; useful for price benchmarking.

-

Combi-Blocks: Excellent for building block variants if structural analogs are needed.

Procurement Decision Logic

Use the following workflow to determine the optimal sourcing strategy based on project constraints.

Figure 1: Decision matrix for sourcing 2-(Pentyloxy)benzaldehyde based on scale and purity requirements.

Technical Deep Dive: In-House Synthesis Protocol

When commercial stock is degraded or unavailable, the Williamson Ether Synthesis provides a robust, self-validating route. This protocol is optimized to minimize the formation of the O-alkylation vs. C-alkylation byproducts.

Reaction Scheme

Salicylaldehyde + 1-Bromopentane + K₂CO₃

Reagents & Equipment[1][2][3]

-

Salicylaldehyde (1.0 eq): Must be freshly distilled if dark.

-

1-Bromopentane (1.2 eq): Excess drives the reaction to completion.

-

Potassium Carbonate (2.0 eq): Anhydrous, granular (grind to powder for faster kinetics).

-

DMF (Dimethylformamide): Solvent. Note: Acetone can be used but requires longer reflux times (24h+).

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Salicylaldehyde (12.2 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL). Stir at room temperature for 30 minutes to form the phenolate anion (color shift to bright yellow).

-

Alkylation: Add 1-Bromopentane (18.1 g, 120 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The starting material (Salicylaldehyde) spot should disappear.

-

-

Quench & Workup:

-

Cool to room temperature.[1]

-

Pour mixture into 500 mL ice water (precipitates inorganic salts and separates the oil).

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with 1M NaOH (2 x 50 mL). Crucial Step: This removes unreacted Salicylaldehyde.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Vacuum distillation (bp ~155°C @ 12 mmHg) yields the pure product.

Figure 2: Synthesis and purification workflow emphasizing the critical NaOH wash step.

Quality Control & Analytical Validation

Trust but verify. Even commercial samples should be subjected to this validation protocol before use in sensitive applications (e.g., drug discovery).

Proton NMR (¹H-NMR) - The "Fingerprint"

Run in CDCl₃.[2] Look for these diagnostic signals:

-

Aldehyde Proton: Singlet at ~10.5 ppm .[2]

-

Failure Mode: If a peak appears at ~9.8 ppm, you have unreacted Salicylaldehyde.

-

Failure Mode: If a broad singlet appears at ~11.0+ ppm, you have Benzoic Acid (oxidation).

-

-

Ether Linkage (O-CH₂): Triplet at ~4.05 ppm .

-

Logic: This confirms the alkyl chain is attached.

-

-

Aromatic Region: 6.9 – 7.8 ppm (4 protons).

-

Look for the specific ortho-substitution pattern (two doublets, two triplets).

-

GC-MS Purity Check

-

Retention Time: The product will elute significantly later than Salicylaldehyde due to increased molecular weight.

-

Fragmentation: Look for molecular ion [M]+ = 192 .

-

Common fragment: m/z 121 (loss of pentyl chain, leaving salicylaldehyde radical cation).

-

Handling & Stability

-

Oxidation Risk: Like all benzaldehydes, this compound auto-oxidizes to 2-(pentyloxy)benzoic acid upon exposure to air.

-

Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

-

Re-purification: If the liquid turns semi-solid or develops white crystals, filter the solids (benzoic acid) and distill the filtrate.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80628, 2-(Pentyloxy)benzaldehyde. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

The Aldehyde Group in 2-(Pentyloxy)benzaldehyde: A Technical Guide to its Reactivity and Synthetic Utility

Abstract

This technical guide provides an in-depth exploration of the reactivity of the aldehyde functional group in 2-(pentyloxy)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the nuanced behavior of this aromatic aldehyde. We will dissect the electronic and steric influences of the ortho-pentyloxy substituent and provide a comprehensive overview of its participation in key synthetic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols.

Introduction: Understanding the Reactivity Landscape

2-(Pentyloxy)benzaldehyde is an aromatic aldehyde characterized by a pentyloxy group at the ortho position to the formyl group. This substitution pattern introduces a fascinating interplay of electronic and steric effects that modulate the reactivity of the aldehyde moiety. A thorough understanding of these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Electronic Effects: The oxygen atom of the pentyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density of the ring and, by extension, the carbonyl carbon of the aldehyde. Consequently, the electrophilicity of the carbonyl carbon is reduced compared to unsubstituted benzaldehyde, which can lead to a decreased reactivity towards nucleophiles.[1][2]

Steric Effects: The bulky pentyloxy group in the ortho position sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance can significantly impact the kinetics of reactions, often requiring more forcing conditions or specialized reagents to achieve high conversions.

This guide will systematically explore how these competing electronic and steric factors influence the synthetic transformations of 2-(pentyloxy)benzaldehyde.

Synthesis of 2-(Pentyloxy)benzaldehyde

The most common and efficient method for the synthesis of 2-(pentyloxy)benzaldehyde is the Williamson ether synthesis, starting from the readily available salicylaldehyde and 1-bromopentane.[3][4][5][6]

Reaction Principle

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[5][7] In this case, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide ion, which then attacks the primary alkyl halide, 1-bromopentane.

Caption: Williamson Ether Synthesis of 2-(Pentyloxy)benzaldehyde.

Detailed Experimental Protocol

Materials:

-

Salicylaldehyde

-

1-Bromopentane

-

Anhydrous Potassium Carbonate (K(_2)CO(_3))

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add 1-bromopentane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous NaHCO(_3) solution and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield 2-(pentyloxy)benzaldehyde.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Key Reactions of the Aldehyde Group

Oxidation to 2-(Pentyloxy)benzoic Acid

The aldehyde group of 2-(pentyloxy)benzaldehyde can be readily oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO(_4)) under basic conditions.[8][9][10][11][12]

Caption: Oxidation of 2-(Pentyloxy)benzaldehyde.

Materials:

-

2-(Pentyloxy)benzaldehyde

-

Potassium permanganate (KMnO(_4))

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO(_3))

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in a suitable solvent like acetone or tert-butanol.

-

In a separate flask, prepare a solution of potassium permanganate (1.5 eq) and sodium hydroxide (1.0 eq) in water.

-

Slowly add the KMnO(_4) solution to the aldehyde solution at 0-5 °C with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter the white precipitate, wash with cold water, and dry to obtain 2-(pentyloxy)benzoic acid.

-

The product can be recrystallized from a suitable solvent system like ethanol/water.

Reduction to 2-(Pentyloxy)benzyl Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH(_4)).[13][14][15][16]

Caption: Reduction of 2-(Pentyloxy)benzaldehyde.

Materials:

-

2-(Pentyloxy)benzaldehyde

-

Sodium borohydride (NaBH(_4))

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

Procedure:

-

Dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in methanol in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NH(_4)Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate to yield 2-(pentyloxy)benzyl alcohol.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[7][11][17][18][19][20] The reaction of 2-(pentyloxy)benzaldehyde with a phosphorus ylide allows for the stereoselective formation of a carbon-carbon double bond. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, typically favors the formation of the (E)-alkene.

Caption: Wittig reaction with 2-(Pentyloxy)benzaldehyde.

Materials:

-

2-(Pentyloxy)benzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Diethyl ether

Procedure:

-

Dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in anhydrous DCM.

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add a mixture of hexanes and diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with the hexanes/ether mixture.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude alkene product.

-

Purify the product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond.[21][22][23] This reaction is typically catalyzed by a weak base like piperidine or an amine salt.

Caption: Knoevenagel condensation of 2-(Pentyloxy)benzaldehyde.

Materials:

-

2-(Pentyloxy)benzaldehyde

-

Malononitrile (or other active methylene compound)

-

Piperidine

-

Ethanol

Procedure:

-

To a solution of 2-(pentyloxy)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the desired α,β-unsaturated compound.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde, forming a secondary alcohol after acidic workup.[23][24][25][26]

Caption: Grignard reaction with 2-(Pentyloxy)benzaldehyde.

Materials:

-

2-(Pentyloxy)benzaldehyde

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pentyloxy)benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent (1.2 eq) via a syringe, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).

-

Filter and concentrate the solution under reduced pressure to obtain the crude secondary alcohol, which can be purified by column chromatography.

Spectroscopic Data and Characterization

The structural elucidation of 2-(pentyloxy)benzaldehyde and its derivatives relies on standard spectroscopic techniques.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 2-(Pentyloxy)benzaldehyde | ~10.5 (s, 1H, CHO), 7.8-6.9 (m, 4H, Ar-H), ~4.1 (t, 2H, OCH2), 1.9-0.9 (m, 9H, alkyl-H) | ~190 (C=O), ~161 (C-O), ~136-112 (Ar-C), ~68 (OCH2), ~31-14 (alkyl-C) | ~2870, 2770 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1600, 1485 (C=C, aromatic), ~1240 (C-O, ether) |

| 2-(Pentyloxy)benzoic Acid | ~10.5 (br s, 1H, COOH), 8.1-7.0 (m, 4H, Ar-H), ~4.2 (t, 2H, OCH2), 1.9-0.9 (m, 9H, alkyl-H) | ~168 (C=O), ~160 (C-O), ~135-113 (Ar-C), ~69 (OCH2), ~31-14 (alkyl-C) | ~3000 (br, O-H), ~1680 (C=O, acid), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether) |

| 2-(Pentyloxy)benzyl Alcohol | 7.4-6.8 (m, 4H, Ar-H), ~4.7 (s, 2H, CH2OH), ~4.0 (t, 2H, OCH2), ~2.5 (br s, 1H, OH), 1.9-0.9 (m, 9H, alkyl-H) | ~157 (C-O), ~130-111 (Ar-C), ~68 (OCH2), ~62 (CH2OH), ~31-14 (alkyl-C) | ~3350 (br, O-H), ~1600, 1490 (C=C, aromatic), ~1240 (C-O, ether) |

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and concentration. Spectroscopic data for benzaldehyde and its derivatives can be found in various databases.[27][28][29][30]

Conclusion and Future Outlook

The aldehyde group in 2-(pentyloxy)benzaldehyde exhibits a rich and versatile reactivity profile, governed by the interplay of the electronic and steric effects of the ortho-pentyloxy substituent. This guide has provided a comprehensive overview of its synthesis and key transformations, supported by detailed experimental protocols. The presented methodologies offer a robust foundation for the synthetic manipulation of this valuable building block.

Future research in this area may focus on the development of novel catalytic systems to overcome the steric hindrance of the ortho-substituent, enabling more efficient and selective transformations. Furthermore, the application of 2-(pentyloxy)benzaldehyde and its derivatives in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science, remains a promising avenue for exploration.

References

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. Accessed February 24, 2024.

- Williamson Ether Synthesis. Organic Chemistry Tutor. Accessed February 24, 2024.

- Titration of Oxalic Acid with KMnO4. Learning Space. Accessed February 24, 2024.

- 2-(Pentyloxy)benzaldehyde. ChemScene. Accessed February 24, 2024.

- Benzaldehyde, 2-hydroxy-4-(pentyloxy)-. lookchem. Accessed February 24, 2024.

- What is the reaction between oxalic acid and potassium permangan

- Sodium Borohydride Reduction of Benzoin. Accessed February 24, 2024.

- Williamson Ether Synthesis. J&K Scientific LLC. Accessed February 24, 2024.

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. Accessed February 24, 2024.

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Accessed February 24, 2024.

- A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. Accessed February 24, 2024.

- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Accessed February 24, 2024.

- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Accessed February 24, 2024.

- 4 - Organic Syntheses Procedure. Accessed February 24, 2024.

- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.

- The Williamson Ether Synthesis. Master Organic Chemistry. Accessed February 24, 2024.

- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Accessed February 24, 2024.

- 18.4: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Accessed February 24, 2024.

- Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. Accessed February 24, 2024.

- Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Cheméo. Accessed February 24, 2024.

- The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.

- Solvent Free Wittig Reactions. Accessed February 24, 2024.

- Williamson ether synthesis. Wikipedia. Accessed February 24, 2024.

- Experiment 8 – Redox Titrations Potassium permanganate, KMnO4, is a strong oxidizing agent.

- Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Accessed February 24, 2024.

- Grignard Reaction. Accessed February 24, 2024.

- What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Quora. Accessed February 24, 2024.

- Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradi

- Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. Accessed February 24, 2024.

- Williamson Ether Synthesis. YouTube. Accessed February 24, 2024.

- Electronic Supplementary Information. The Royal Society of Chemistry. Accessed February 24, 2024.

- Electronic Supplementary Information. The Royal Society of Chemistry. Accessed February 24, 2024.

- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Accessed February 24, 2024.

- A Solvent Free Wittig Reaction. Accessed February 24, 2024.

- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Accessed February 24, 2024.

- Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. Accessed February 24, 2024.

- Article - Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. University of Baghdad Digital Repository. Accessed February 24, 2024.

- 2-(Prop-2-yn-1-yloxy)benzaldehyde. Chem-Impex. Accessed February 24, 2024.

- A : Benzaldehyde is more reactive towards nucleophilic addition than acetaldehyde. R : Benzaldeh... YouTube. Accessed February 24, 2024.

- The Grignard Reaction. Chemistry at Winthrop University. Accessed February 24, 2024.

- Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. Accessed February 24, 2024.

- Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. Accessed February 24, 2024.

- Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde. Semantic Scholar. Accessed February 24, 2024.

- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit. Accessed February 24, 2024.

- Question: A Wittig reaction using benzaldehyde and carbethoxymethylene triphenylphosphorane to form ethyl trans-cinnam

- Solved Interpret both the 1 H and 13C NMR spectra of. Chegg.com. Accessed February 24, 2024.

- 2-Pentynoic acid 97 5963-77-9. Sigma-Aldrich. Accessed February 24, 2024.

- (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,.

- Copies of 1H, 13C, 19F NMR spectra. Accessed February 24, 2024.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. www1.udel.edu [www1.udel.edu]

- 19. community.wvu.edu [community.wvu.edu]

- 20. webassign.net [webassign.net]

- 21. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 22. bhu.ac.in [bhu.ac.in]

- 23. m.youtube.com [m.youtube.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. web.mnstate.edu [web.mnstate.edu]

- 26. bohr.winthrop.edu [bohr.winthrop.edu]

- 27. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. rsc.org [rsc.org]

- 29. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 30. digibuo.uniovi.es [digibuo.uniovi.es]

Technical Guide: The Functional Role of the Pentyloxy Group in 2-(Pentyloxy)benzaldehyde

Executive Summary

This technical guide analyzes the structural, electronic, and physical impact of the pentyloxy (

Part 1: Molecular Architecture & Electronic Theory

The Ortho-Alkoxy Effect

The introduction of a pentyloxy group at the 2-position (ortho) fundamentally alters the reactivity profile of the parent molecule, salicylaldehyde.

-

Disruption of Intramolecular H-Bonding: Salicylaldehyde is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen (

). Alkylation with a pentyl chain abolishes this interaction. This results in a higher free energy ground state for the carbonyl, making it slightly more electrophilic and reactive toward nucleophilic attack (e.g., amine condensation) compared to its hydroxy counterpart. -

Electronic Donation (+M Effect): The ether oxygen retains two lone pairs, donating electron density into the benzene ring via the mesomeric (+M) effect. This increases the electron density at the para and ortho positions relative to the alkoxy group.

-

Steric Inhibition: The

chain creates significant steric bulk. Unlike a methoxy group, the flexible pentyl tail sweeps a larger conformational volume, often forcing the aldehyde group out of perfect planarity with the aromatic ring to minimize steric clash, which can subtly influence

Lipophilicity and Thermodynamics

The pentyl chain (

Table 1: Comparative Physicochemical Properties

| Property | Salicylaldehyde (Parent) | 2-(Methoxy)benzaldehyde | 2-(Pentyloxy)benzaldehyde |

| H-Bond Donor | Yes (Strong Intramolecular) | No | No |

| Lipophilicity (LogP) | ~1.81 | ~1.6 | ~3.8 (High) |

| Physical State (RT) | Liquid | Solid (MP ~36°C) | Liquid / Low-Melting Solid |

| Solubility (Hexane) | Low | Moderate | High |

| Ligand Type | Bidentate (Anionic, N,O) | Monodentate/Weak Bidentate (Neutral) | Monodentate/Weak Bidentate (Neutral) |

Part 2: Visualization of Structure-Property Relationships

The following diagram illustrates how the specific attributes of the pentyloxy group translate into functional behaviors in chemical applications.

Figure 1: Causal flow from molecular structure to functional application properties.

Part 3: Synthetic Pathways & Protocol

Synthesis Strategy: Williamson Etherification

The most robust route to 2-(pentyloxy)benzaldehyde is the

Key Causality in Reagent Choice:

-

Base (

): Preferred over NaOH/KOH to prevent the Cannizzaro reaction (disproportionation of the aldehyde) which can occur with strong hydroxide bases. Potassium carbonate provides a buffered, mild basic environment sufficient to deprotonate the phenol ( -

Solvent (DMF or Acetone): DMF (Dimethylformamide) is ideal as a polar aprotic solvent. It solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive for the nucleophilic attack on the alkyl halide. -

Catalyst (KI - Optional): Potassium iodide can be added (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the rate.

Detailed Protocol

Reagents:

-

Salicylaldehyde (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

-

Activation: Dissolve salicylaldehyde in DMF. Add anhydrous

. Stir at room temperature for 30 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation. -

Alkylation: Add 1-bromopentane dropwise.

-

Reflux: Heat the mixture to 60-80°C (if using DMF) or reflux temperature (if using acetone) for 4-6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

-

Quench: Pour the reaction mixture into ice-cold water. The product is lipophilic and will separate as an oil or precipitate.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Purification: Wash the organic layer with 1M NaOH (to remove unreacted salicylaldehyde), then water, then brine. Dry over

and concentrate in vacuo.

Synthetic Logic Diagram

Figure 2: Step-by-step workflow for the Williamson ether synthesis of the target molecule.

Part 4: Application Vectors

Schiff Base Ligands

2-(Pentyloxy)benzaldehyde is a primary precursor for "hemilabile" ligands. When condensed with diamines (e.g., ethylenediamine), it forms Schiff bases (imines).

-

Coordination Chemistry: Unlike salicylaldehyde Schiff bases (Salen) which bind as anionic

chelators, the pentyloxy derivatives bind as neutral -

Solubility: The pentyl chain ensures that the resulting metal complexes are soluble in hydrocarbons (toluene, hexane), facilitating their use in homogeneous catalysis where the catalyst must be in the same phase as the organic substrates.

Liquid Crystals (Mesogens)

The "Odd-Even Effect" is critical here. Alkoxy chains with an odd number of carbons (Pentyl = 5) often exhibit higher transition temperatures and different mesophase stabilities compared to even-numbered chains due to the anisotropy of the terminal methyl group's orientation.

-

The 2-position substitution is generally less favorable for liquid crystallinity than the 4-position (para) due to the "kink" it introduces in the rod-like shape. However, it is used to lower the melting point and introduce specific twisting in chiral nematic phases.

References

-

Synthesis and Properties of Alkoxybenzaldehydes

-

Source: NIST Chemistry WebBook, SRD 69.[1]

-

Link:

- Note: While the link points to the para-isomer for property data, the synthetic chemistry (Williamson Ether Synthesis) described in standard organic texts applies identically to the ortho-isomer.

-

-

Williamson Ether Synthesis Protocols

- Source: Organic Chemistry Portal.

-

Link:

-

Liquid Crystal Phase Behavior (Odd-Even Effect)

- Source: Royal Society of Chemistry (RSC)

-

Link:

-

Schiff Base Ligand Synthesis

- Source: ResearchG

-

Link:

Sources

Methodological & Application

Step-by-step protocol for 2-(Pentyloxy)benzaldehyde synthesis

This technical guide details the synthesis of 2-(Pentyloxy)benzaldehyde , a functionalized aromatic aldehyde commonly utilized in the development of liquid crystals, Schiff base ligands for coordination chemistry, and organic intermediates. The protocol employs a standard Williamson Ether Synthesis , optimizing the alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with 1-bromopentane.[1]

Part 1: Technical Abstract & Mechanistic Insight

The synthesis relies on the nucleophilic substitution (

Key Reaction Parameters:

-

Solvent Choice: Anhydrous Acetonitrile (

) or Dimethylformamide (DMF) is preferred. These polar aprotic solvents solvate the cation ( -

Catalysis: The addition of a catalytic amount of Potassium Iodide (KI) can facilitate the reaction via the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Role | Equiv. |

| Salicylaldehyde | 90-02-8 | Substrate | 1.0 |

| 1-Bromopentane | 110-53-2 | Alkylating Agent | 1.2 |

| Potassium Carbonate ( | 584-08-7 | Base (Anhydrous) | 2.0 |

| Potassium Iodide (KI) | 7681-11-0 | Catalyst | 0.1 |

| Acetonitrile ( | 75-05-8 | Solvent | - |

| Magnesium Sulfate ( | 7487-88-9 | Drying Agent | - |

Step-by-Step Methodology

Step 1: Deprotonation

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-